3-Butene-1,2,3-tricarboxylic acid
Overview
Description
3-Butene-1,2,3-tricarboxylic acid is an organic compound that can be found in plants and animals . It is a monomer, which means it can be used to form polymers such as copolymers . The molecular formula is C7H8O6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a butene group (a four-carbon chain with a double bond) attached to three carboxylic acid groups . The average mass is 188.135 Da .Chemical Reactions Analysis
The this compound is capable of participating in multiple hydrogen bonds due to its three COOH groups, which provide three hydrogen bond donors and three hydrogen bond acceptors .Physical and Chemical Properties Analysis
This compound crystallizes in the form of needles . It has a molecular weight of 188.135 .Scientific Research Applications
1. Structural Analysis and Supramolecular Assemblies
3-Butene-1,2,3-tricarboxylic acid demonstrates remarkable properties in forming hydrogen-bonded networks. Zhu and Zheng (2011) studied its crystallization in the monoclinic space group and found that it forms a hydrogen-bonded 2D network with a threefold interpenetration of supramolecular layers (Zhu & Zheng, 2011).
2. Electrochemical Synthesis Applications
In electrochemical processes, this compound derivatives can be synthesized from alkenes using various nickel-organic mediators, with CO2 serving as a C1-synthon. Bringmann and Dinjus (2001) explored the direct and mediated electrochemical reductive coupling reactions between alkenes and CO2, which resulted in various carboxylic acids, including derivatives of this compound (Bringmann & Dinjus, 2001).
3. Industrial Applications and Separation Processes
A study by Liu et al. (2016) on a zirconium-based metal-organic framework highlighted its potential in the separation of butene isomers. This framework, incorporating tricarboxylate linkers, exhibits significant stability and efficiency in separating industrially important butene isomers, highlighting a practical application of this compound in industrial processes (Liu et al., 2016).
4. Catalytic Alkylation
This compound derivatives have shown potential in catalytic alkylation processes. Tang, Scurto, and Subramaniam (2009) reported that acidic imidazolium ionic liquids, which can be derived from tricarboxylic acid structures, improved the efficiency of the 1-butene/isobutane alkylation process. This showcases the role of such compounds in enhancing industrial chemical processes (Tang, Scurto, & Subramaniam, 2009).
5. Coordination Polymers and Material Sciences
In the field of material sciences, coordination polymers constructed from benzene tricarboxylic acid, a related compound, have been synthesized and analyzed for their crystal structure, thermal, and magnetic properties. These studies, such as the one conducted by Nadeem, Bhadbhade, and Stride (2010), provide insights into the potential applications of this compound in developing advanced materials with specific thermal and magnetic properties (Nadeem, Bhadbhade, & Stride, 2010).
Future Directions
The ability of 3-Butene-1,2,3-tricarboxylic acid to form multiple hydrogen bonds could make it interesting for the development of new materials with unique properties . Its potential as a monomer for forming polymers also suggests possible applications in the creation of new types of plastics or resins .
Mechanism of Action
Target of Action
But-3-ene-1,2,3-tricarboxylic acid, also known as 3-Butene-1,2,3-tricarboxylic acid or 1-Butene-2,3,4-Tricarboxylic Acid, is an organic compound that can be found in plants and animals . It is a tricarboxylic acid, a type of organic carboxylic acid whose chemical structure contains three carboxyl functional groups (−COOH)
Mode of Action
Tricarboxylic acids, in general, play a crucial role in the citric acid cycle, also known as the tricarboxylic acid (tca) cycle or krebs cycle , which is fundamental to all aerobic organisms.
Biochemical Pathways
But-3-ene-1,2,3-tricarboxylic acid likely participates in the tricarboxylic acid (TCA) cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide and chemical energy in the form of adenosine triphosphate (ATP) .
Result of Action
As a tricarboxylic acid participating in the tca cycle, it likely contributes to the production of atp, the main energy currency of cells .
Biochemical Analysis
Biochemical Properties
3-Butene-1,2,3-tricarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate for certain dehydrogenases, which catalyze the oxidation-reduction reactions involving this compound. Additionally, this compound can form complexes with metal ions, which may affect the activity of metalloenzymes. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. It can also affect the production of reactive oxygen species (ROS) and the overall redox state of the cell, impacting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and oxidation, leading to the formation of various degradation products. These products may have different biological activities, affecting the overall outcome of experiments. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by various enzymes, including dehydrogenases and decarboxylases, leading to the formation of different metabolites. These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications. Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct microenvironments and interact with specific biomolecules. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its overall biological activity .
Properties
IUPAC Name |
but-3-ene-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h4H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZHZOLFFPSEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(CC(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897136 | |
Record name | 3-Butene-1,2,3-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20897136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26326-05-6 | |
Record name | 3-Butene-1,2,3-tricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26326-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butene-1,2,3-tricarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butene-1,2,3-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20897136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-butene-1,2,3-tricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Butene-1,2,3-tricarboxylic acid interact with cotton cellulose, and what are the resulting effects?
A1: BTTA interacts with cotton cellulose through esterification, forming durable crosslinks between cellulose chains. [] This reaction is significantly enhanced by the presence of sodium hypophosphite (NaH2PO2) as a catalyst. [] The esterification process leads to improved wrinkle resistance, dimensional stability, and potentially other desirable properties in the treated cotton fabric. []
Q2: What is the role of sodium hypophosphite in the reaction between BTTA and cotton cellulose?
A2: Sodium hypophosphite acts as a catalyst, facilitating the esterification of cotton cellulose by BTTA. [] It achieves this through a two-step process:
- Anhydride Formation: NaH2PO2 lowers the temperature required for BTTA to form its reactive cyclic anhydride intermediate. [] This occurs even at temperatures as low as 120°C. []
- Esterification Catalysis: Above 180°C, NaH2PO2 reacts with the BTTA anhydride intermediate, further promoting the esterification reaction with the hydroxyl groups of cotton cellulose. []
Q3: Are there any spectroscopic techniques used to study the interaction of BTTA with cotton cellulose?
A3: Yes, Fourier Transform Infrared (FTIR) spectroscopy is a key technique used to study this interaction. [] FTIR analysis helps identify the formation of the BTTA anhydride intermediate on cotton and confirms the successful esterification by observing the appearance of new ester bonds. []
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